![molecular formula C17H18N4OS B2884475 2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2319718-65-3](/img/structure/B2884475.png)
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole, commonly known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of MPB makes it an interesting target for synthesis and research.
作用机制
The mechanism of action of MPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. MPB has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MPB has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that MPB can induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. MPB has also been shown to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines in cells. In vivo studies have shown that MPB can reduce the growth of tumors in mice, further supporting its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using MPB in lab experiments is its unique structure, which allows for the synthesis of novel materials and the study of its potential as an anticancer agent. However, one limitation is its limited solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the study of MPB. One potential direction is the development of more efficient synthesis methods for MPB and its derivatives. Another direction is the study of the potential of MPB as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of MPB and its potential as an anticancer agent.
合成方法
The synthesis of MPB involves the reaction of 2-aminobenzothiazole with 3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
科学研究应用
MPB has shown potential in various scientific research applications, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MPB has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MPB has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, MPB has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-10-13(9-18-20)12-5-4-8-21(11-12)17(22)16-19-14-6-2-3-7-15(14)23-16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXGSTFLGLLPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)
![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)

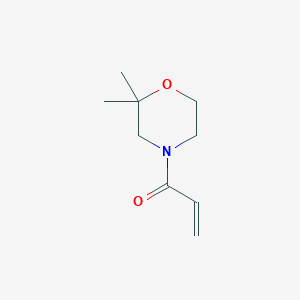
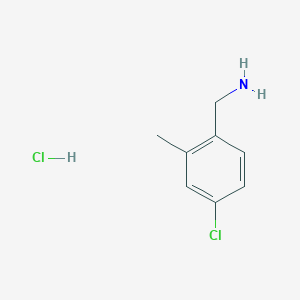
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2884403.png)
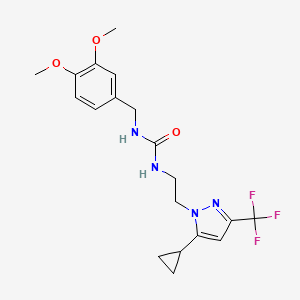
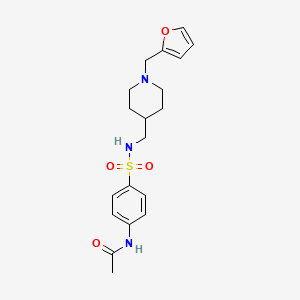
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)
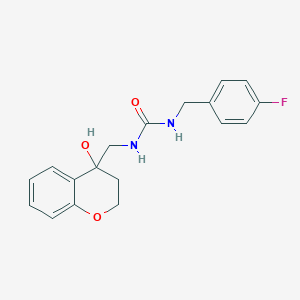
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)
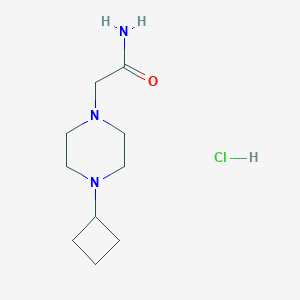
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)